5-Acétyl-6-amino-1,3-diméthyluracile

Vue d'ensemble

Description

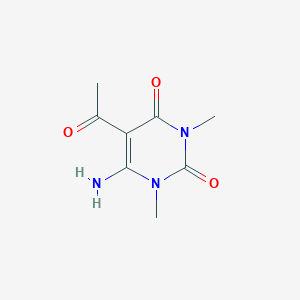

5-Acetyl-6-amino-1,3-dimethyluracil is an organic compound belonging to the class of pyrimidines. It is a derivative of uracil, a naturally occurring nucleobase found in RNA. This compound is characterized by the presence of an acetyl group at the 5-position, an amino group at the 6-position, and two methyl groups at the 1 and 3 positions of the uracil ring. It is a white crystalline solid, soluble in water and some organic solvents, and exhibits significant thermal and chemical stability .

Applications De Recherche Scientifique

5-Acetyl-6-amino-1,3-dimethyluracil has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 5-Acetyl-6-amino-1,3-dimethyluracil is DNA oligonucleotides . It has been used as a substitute for thymine in the chemistry of DNA oligonucleotides . This suggests that it may interact with DNA and potentially influence gene expression or replication.

Mode of Action

5-Acetyl-6-amino-1,3-dimethyluracil interacts with its targets through hydrogen bonding . Specifically, it binds as a third strand capable of forming a triple-stranded DNA formation through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens . This unique mode of action allows it to influence the structure of DNA and potentially alter its function.

Biochemical Pathways

It is known to inhibit the incorporation of guanosine into nucleic acids , suggesting that it may interfere with nucleic acid synthesis and potentially disrupt normal cellular processes.

Result of Action

5-Acetyl-6-amino-1,3-dimethyluracil has been reported to have antitumor, antibacterial, and antiviral effects . It is also widely used as a cell cycle inhibitor , suggesting that it may have cytostatic effects. Additionally, it has been shown to cause a partial degree of synchronization for root tip cells of Vicia Fabia in the nuclear stage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 5-Acetyl-6-amino-1,3-dimethyluracil involves several steps. One common method starts with the reaction of uracil with methyl formate, followed by amination and formylation reactions to yield the desired product . Another method involves the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by cyclization and acetylation reactions . These reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 5-Acetyl-6-amino-1,3-dimethyluracil is optimized to improve reaction yield, shorten reaction time, and reduce the generation of pollutants. The use of vacuum distillation, condensing agents, and staged reactions are common practices to achieve these goals .

Analyse Des Réactions Chimiques

Types of Reactions

5-Acetyl-6-amino-1,3-dimethyluracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The amino group at the 6-position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. These reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted uracil derivatives. These products have various applications in medicinal chemistry and materials science .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Amino-1,3-dimethyluracil: Similar in structure but lacks the acetyl group at the 5-position.

5,6-Diamino-1,3-dimethyluracil: Contains an additional amino group at the 5-position.

6-Amino-1-methyluracil: Similar but has only one methyl group at the 1-position.

Uniqueness

5-Acetyl-6-amino-1,3-dimethyluracil is unique due to the presence of both an acetyl group and an amino group, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with nucleic acids and enzymes, making it a valuable compound in medicinal chemistry and biological research .

Activité Biologique

5-Acetyl-6-amino-1,3-dimethyluracil (CAS No. 32970-32-4) is a pyrimidine derivative that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This compound features an acetyl group at the 5-position and an amino group at the 6-position, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula: C₈H₁₁N₃O₃

- Molecular Weight: 197.19 g/mol

- Structure: The compound's structure includes a uracil base modified by an acetyl group and two methyl groups at the 1 and 3 positions, respectively.

Biological Activity

5-Acetyl-6-amino-1,3-dimethyluracil exhibits a range of biological activities that warrant further investigation:

Antimicrobial Activity

Research has indicated that derivatives of uracil, including 5-acetyl-6-amino-1,3-dimethyluracil, possess antimicrobial properties. In a study evaluating various uracil derivatives, it was found that certain modifications enhance their efficacy against bacterial strains. The presence of the acetyl and amino groups is believed to play a crucial role in this activity by affecting the compound's interaction with microbial targets .

Antiviral Properties

The antiviral potential of uracil derivatives has been explored extensively. For instance, studies have shown that compounds similar to 5-acetyl-6-amino-1,3-dimethyluracil can inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant for designing antiviral drugs targeting RNA viruses .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects in rapidly dividing cells, making it a candidate for cancer therapy .

The biological activity of 5-acetyl-6-amino-1,3-dimethyluracil is largely attributed to its structural features that allow it to interact with biological macromolecules:

- Nucleotide Analog: The compound can mimic natural nucleotides, integrating into RNA or DNA strands and disrupting normal cellular processes.

- Enzyme Binding: Its structural similarity to substrates of various enzymes facilitates binding and inhibition, altering metabolic pathways.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of several uracil derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 5-acetyl-6-amino-1,3-dimethyluracil exhibited significant inhibition zones compared to control compounds:

| Compound | Inhibition Zone (mm) |

|---|---|

| Control | 12 |

| 5-Acetyl-6-amino-1,3-dimethyluracil | 22 |

| Other Derivatives | Varies (10–18) |

This suggests that the compound could be developed further as a therapeutic agent against bacterial infections .

Enzyme Inhibition Studies

In vitro studies demonstrated that 5-acetyl-6-amino-1,3-dimethyluracil inhibits DHFR with an IC50 value of approximately 15 µM. This level of inhibition indicates potential utility in cancer treatment protocols where DHFR activity is critical for tumor growth:

| Compound | IC50 (µM) |

|---|---|

| Methotrexate | 0.01 |

| 5-Acetyl-6-amino-1,3-dimethyluracil | 15 |

These findings support the exploration of this compound in anticancer drug development .

Propriétés

IUPAC Name |

5-acetyl-6-amino-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-4(12)5-6(9)10(2)8(14)11(3)7(5)13/h9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIVTPCAYOUSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(C(=O)N(C1=O)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313080 | |

| Record name | 5-Acetyl-6-amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32970-32-4 | |

| Record name | NSC266175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyl-6-amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.